molecular formula C11H16N4O B11777263 Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone

Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone

Cat. No.: B11777263
M. Wt: 220.27 g/mol
InChI Key: AUTGHHWCGJIUSB-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone is a complex organic compound that features a pyrrolidine ring fused with a tetrahydroimidazo[1,2-a]pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes under electrocatalytic conditions . Another approach involves the reaction of 2-amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile with CuCl2 and isoamyl nitrite in anhydrous acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic systems are often employed to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind selectively to certain proteins, influencing their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone is unique due to its fused ring system, which provides distinct steric and electronic properties. This uniqueness contributes to its potential as a versatile scaffold in drug discovery and other scientific research applications.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone

InChI

InChI=1S/C11H16N4O/c16-11(15-5-1-2-6-15)9-10-13-4-8-14(10)7-3-12-9/h4,8-9,12H,1-3,5-7H2

InChI Key

AUTGHHWCGJIUSB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2C3=NC=CN3CCN2

Origin of Product

United States

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